L-Cystine bisamide dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

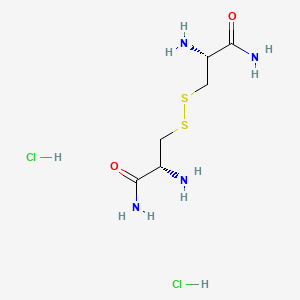

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of L-Cystine Bisamide Dihydrochloride: A Technical Guide for Researchers

Abstract

L-Cystine bisamide dihydrochloride is a synthetic derivative of the naturally occurring amino acid L-cystine. Its unique chemical structure, centered around a reactive disulfide bridge, endows it with a range of biological activities that are of significant interest in biochemical research, pharmaceutical development, and cosmetology. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering researchers and drug development professionals a comprehensive understanding of its biochemical functions, experimental validation, and potential therapeutic applications. We will delve into its role as a pro-drug for L-cysteine, its impact on intracellular glutathione synthesis and redox homeostasis, and its function as a modulator of crystallization processes in pathological conditions like cystinuria.

Introduction to this compound

This compound, with the chemical formula C₆H₁₄N₄O₂S₂·2HCl, is the dihydrochloride salt of the bis-amide derivative of L-cystine.[1] The presence of the amide groups and its salt form enhances its stability and solubility, making it a versatile compound for various research and formulation purposes.[2] At its core, the biological activity of this compound is intrinsically linked to its disulfide bond, which can be readily cleaved under physiological conditions. This reactivity forms the basis of its primary mechanisms of action.

Historically, research on L-cystine and its derivatives has been pivotal in understanding protein structure and metabolic pathways.[3][4] The development of synthetic derivatives like this compound represents a targeted approach to harness the therapeutic potential of the cystine-cysteine redox couple.[3] This guide will elucidate the molecular pathways through which this compound exerts its effects, providing a foundational understanding for its application in diverse research fields.

Core Physicochemical Properties and Molecular Structure

The defining feature of this compound is its central disulfide (-S-S-) bond, which connects two L-cysteine amide molecules. This disulfide bridge is the most reactive site in the molecule and is the focal point of its redox chemistry.[3] The molecule possesses two primary amino groups and two amide groups, which influence its solubility and interactions with biological molecules.

| Property | Value | Source |

| CAS Number | 22671-21-2 | [1][5] |

| Molecular Formula | C₆H₁₄N₄O₂S₂·2HCl | [1] |

| Molecular Weight | 311.25 g/mol | [1] |

| Melting Point | >223 °C (decomposes) | |

| Storage Temperature | 0-8 °C |

The dihydrochloride salt form enhances the compound's stability and water solubility, which is crucial for its use in aqueous biological systems and pharmaceutical formulations.

Caption: Chemical structure of this compound.

Primary Mechanism of Action: A Pro-Drug for L-Cysteine and Glutathione Synthesis

The principal mechanism of action of this compound is its function as a pro-drug, delivering L-cysteine to the intracellular environment. This is achieved through the reduction of its disulfide bond.

Intracellular Reduction and L-Cysteine Release

Once inside the cell, the disulfide bond of this compound is susceptible to reduction by the intracellular reducing environment, particularly by the thioredoxin and glutaredoxin systems. This cleavage releases two molecules of L-cysteine amide, which can be further hydrolyzed to L-cysteine.

Caption: Intracellular processing of this compound.

Enhancement of Glutathione (GSH) Synthesis and Antioxidant Defense

L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[3] By increasing the intracellular pool of L-cysteine, this compound boosts GSH synthesis.[2] Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative stress-induced damage.[2] This antioxidant property is the foundation for its application in conditions associated with oxidative stress, such as neurodegenerative diseases and aging.[2]

Caption: Glutathione synthesis pathway enhanced by L-Cystine bisamide.

Secondary Mechanism of Action: Inhibition of L-Cystine Crystallization

In the context of cystinuria, a genetic disorder characterized by the excessive excretion of L-cystine and subsequent formation of kidney stones, L-cystine diamides (a class of compounds including the bisamide) have shown promise as crystallization inhibitors.[3][6]

The Cabrera-Vermilyea Mechanism

The inhibitory action of L-cystine diamides on L-cystine crystal growth is explained by the Cabrera-Vermilyea mechanism.[6] In this model, the inhibitor molecules act as "stoppers" by adsorbing to the step edges of the growing crystal lattice. This pinning of the step edges induces curvature, which increases the step edge energy. According to the Gibbs-Thomson law, this increased energy is equivalent to a decrease in supersaturation, thereby slowing or halting further crystal growth.[6]

For this mechanism to be effective, certain structural features of the inhibitor are crucial:

-

The central disulfide bond: This is necessary for optimal inhibitory activity.[6]

-

Free α-amino groups: These groups must remain unsubstituted for the molecule to be active.[6]

-

Terminal amides: These regions of the molecule can be modified to fine-tune activity and pharmacokinetic properties.[6]

Caption: Inhibition of L-cystine crystal growth by L-Cystine bisamide.

Experimental Protocols for Mechanistic Studies

To validate the proposed mechanisms of action, the following experimental protocols can be employed.

Protocol: Measurement of Intracellular Glutathione (GSH) Levels

This protocol utilizes a commercially available GSH assay kit, which is based on the reaction of GSH with a chromogenic reagent.

Objective: To quantify the effect of this compound on intracellular GSH concentrations.

Materials:

-

Cell line of interest (e.g., neuronal cells for neuroprotection studies)

-

Cell culture medium and supplements

-

This compound

-

GSH Assay Kit (e.g., from Cayman Chemical or similar)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular GSH.

-

Assay: Perform the GSH assay by adding the provided reagents to the cell lysates. This typically involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric signal.

-

Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the GSH concentration in each sample based on a standard curve generated with known GSH concentrations. Normalize the results to the protein concentration of each sample.

Protocol: Assessment of Antioxidant Activity (ROS Scavenging)

This protocol uses a fluorescent probe, such as DCFDA, which becomes fluorescent upon oxidation by ROS.

Objective: To determine if this compound treatment reduces intracellular ROS levels.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

An agent to induce oxidative stress (e.g., H₂O₂)

-

2',7'-Dichlorofluorescin diacetate (DCFDA) probe

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocol.

-

ROS Induction: After the treatment period, induce oxidative stress by adding H₂O₂ to the cells for a short duration (e.g., 30-60 minutes).

-

Probe Loading: Incubate the cells with the DCFDA probe, which will diffuse into the cells and be deacetylated to a non-fluorescent form.

-

Measurement: In the presence of ROS, the probe is oxidized to the highly fluorescent DCF. Measure the fluorescence intensity using a microplate reader or by flow cytometry.

-

Data Analysis: Compare the fluorescence levels in the treated cells to the control cells. A decrease in fluorescence indicates a reduction in intracellular ROS.

Applications in Research and Drug Development

The mechanisms of action of this compound underpin its use in several key research areas:

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, which are associated with high levels of oxidative stress, this compound is being investigated for its neuroprotective effects.[2]

-

Cancer Research: Its role in modulating cellular redox balance makes it a subject of study in cancer, where oxidative stress can have a dual role in both promoting and suppressing tumor growth.[2]

-

Cosmetics and Skin Health: The antioxidant properties of this compound are utilized in skincare formulations to combat oxidative damage from UV radiation and environmental pollutants, thereby reducing signs of aging.[2]

-

Cystinuria: As a potential therapeutic agent to prevent the formation of kidney stones.[3][6]

Conclusion

This compound is a compound with a multifaceted mechanism of action. Its primary role as a pro-drug for L-cysteine directly impacts the synthesis of glutathione, a cornerstone of the cell's antioxidant defense system. This positions it as a valuable tool in research and development aimed at mitigating oxidative stress. Furthermore, its ability to inhibit L-cystine crystallization offers a targeted therapeutic strategy for the management of cystinuria. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the mechanistic pathways of this promising compound. As our understanding of the intricate roles of redox signaling in health and disease continues to grow, the therapeutic potential of molecules like this compound will undoubtedly become even more significant.

References

-

Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC - NIH. [Link]

-

L-Cystine Dihydrochloride. MP Biomedicals. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Cystine - LKT Labs [lktlabs.com]

- 5. usbio.net [usbio.net]

- 6. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of L-Cystine Bisamide Dihydrochloride

Executive Summary: This guide provides a detailed scientific framework for the synthesis and comprehensive characterization of L-Cystine bisamide dihydrochloride (CAS No. 22671-21-2). As a compound of significant interest in biochemical, pharmaceutical, and cosmetic research, the ability to reliably synthesize and validate its structure and purity is paramount. This document outlines a robust two-step synthetic pathway involving N,N'-di-Boc-L-cystine, followed by a multi-technique analytical workflow for structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also understand the causality behind each step.

Introduction: The Scientific Significance of this compound

This compound is the dihydrochloride salt of the diamide derivative of L-cystine, an amino acid formed by the dimerization of two L-cysteine molecules linked by a disulfide bond. The presence of the reactive disulfide bridge and the two primary amide functionalities at the C-termini makes this molecule a versatile tool in various scientific domains.

Its applications are rooted in its unique chemical structure:

-

Biochemical Research: The compound serves as a crucial reagent in studies related to protein synthesis and folding, particularly for investigating the formation and cleavage of disulfide bonds which are critical for tertiary and quaternary protein structure.[1]

-

Pharmaceutical Development: It is explored in drug formulations targeting conditions associated with oxidative stress. The disulfide bond can interact with cellular redox systems, and the molecule can act as a source of cysteine, a precursor to the major intracellular antioxidant, glutathione.[1] It has also been investigated as a potential therapeutic agent for conditions like cystinuria, a genetic disorder characterized by the formation of cystine stones.[2][3]

-

Cosmetic Industry: Leveraging its antioxidant properties, the compound is incorporated into advanced skincare products to help mitigate oxidative damage and support skin health.[1]

Given its utility, a reproducible and well-characterized synthesis is essential for ensuring the validity of research and the quality of resulting products. This guide provides the necessary protocols and analytical logic to achieve this.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The core strategy involves first protecting the reactive α-amino groups to prevent unwanted side reactions during amidation, and then removing the protecting groups to yield the final product as its hydrochloride salt.

Principle and Rationale

The chosen synthetic route employs the tert-butyloxycarbonyl (Boc) group for the protection of the α-amino functions of L-cystine. The Boc group is ideal due to its stability under amide coupling conditions and its clean, quantitative removal under acidic conditions.

-

Step 1: Amide Coupling. The commercially available N,N'-di-Boc-L-cystine is reacted with a source of ammonia in the presence of a peptide coupling agent. The coupling agent activates the carboxylic acid groups, facilitating nucleophilic attack by ammonia to form the bis-amide.

-

Step 2: Deprotection. The Boc protecting groups are removed from the intermediate compound using a strong acid, typically hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane. This one-step deprotection simultaneously forms the dihydrochloride salt of the final product, ensuring its stability and water solubility.

This straightforward two-step synthesis is efficient, with reported overall yields ranging from 33% to 94% for similar diamides.[2]

Experimental Protocol

Step 1: Synthesis of N,N'-di-Boc-L-cystine bisamide

-

Dissolution: Dissolve N,N'-di-Boc-L-cystine (1 equivalent) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (2.2 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (4 equivalents) to the solution. Stir at room temperature for 10-15 minutes to activate the carboxylic acids.

-

Amidation: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) (2.5 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure N,N'-di-Boc-L-cystine bisamide.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the purified N,N'-di-Boc-L-cystine bisamide from Step 1 in a minimal amount of an appropriate solvent, such as methanol or 1,4-dioxane.

-

Deprotection: Add a solution of 4 M HCl in 1,4-dioxane (a 10-20 fold excess) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the dihydrochloride salt should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual solvent and impurities.

-

Drying: Dry the resulting white to off-white powder under vacuum to obtain the final product, this compound.[2] Store at 0-8 °C for long-term stability.[4]

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Characterization of this compound

A rigorous characterization workflow is essential to confirm the chemical identity, structure, and purity of the synthesized product. This process integrates physicochemical, spectroscopic, and chromatographic techniques.

Physicochemical Properties

The initial characterization involves comparing the physical properties of the synthesized compound with established data.

| Property | Expected Value |

| Molecular Formula | C₆H₁₄N₄O₂S₂·2HCl[1][5] |

| Molecular Weight | 311.26 g/mol [1][5] |

| Appearance | White to off-white powder[1] |

| Melting Point | > 223 °C (with decomposition)[1] |

| Storage Temperature | 0 - 8 °C[1] |

Spectroscopic and Analytical Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for full confirmation.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their connectivity. For this compound in D₂O, the spectrum is expected to show distinct signals for the α-protons (CH) and the diastereotopic β-protons (CH₂).

-

¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon environments. Key signals correspond to the carbonyl carbon (C=O) of the amide, the α-carbon, and the β-carbon.

| ¹H NMR (in D₂O) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H₂O | ~4.79 | Singlet | - | Solvent |

| α-H | ~4.3 | Triplet/Multiplet | 2H | -CH(NH₂)CONH₂ |

| β-H | ~3.2 - 3.6 | Multiplet | 4H | -S-CH₂- |

| ¹³C NMR (in D₂O) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~170 | -CONH₂ |

| α-Carbon | ~53 | -CH(NH₂) |

| β-Carbon | ~41 | -S-CH₂- |

| (Note: Exact chemical shifts can vary based on solvent, concentration, and pH. Data is estimated based on similar structures[2][6]) |

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The absence of a broad carboxylic acid O-H stretch and the presence of characteristic amide and amine salt absorptions validate the success of the synthesis.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| –NH₃⁺ / –CONH₂ | N-H Stretch | 3000 - 3400 (broad) |

| –CONH₂ | C=O Stretch (Amide I) | ~1650 |

| –CONH₂ | N-H Bend (Amide II) | ~1550 |

| C-S | Stretch | 600 - 700 |

| S-S | Stretch | 400 - 500 (weak) |

| (Source: Expected frequencies based on established literature values[6][7]) |

3.2.3 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used to confirm the molecular weight and elemental composition.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated free base (C₆H₁₅N₄O₂S₂⁺) | ~239.06 |

| [M+Na]⁺ | Sodiated free base (C₆H₁₄N₄O₂S₂Na⁺) | ~261.04 |

| (Note: In ESI-MS, the dihydrochloride salt is typically observed as its protonated free base. The calculated monoisotopic mass provides strong evidence for the elemental formula[6][8]) |

Tandem MS (MS/MS) can further confirm the structure through fragmentation analysis, with a characteristic cleavage of the disulfide bond being a key diagnostic indicator.[6]

3.2.4 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. Using a suitable column (e.g., reversed-phase C18) and mobile phase, a single major peak should be observed, with the purity typically expected to be ≥ 95%.[1]

Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of the synthesized product.

Conclusion

The synthesis and characterization of this compound require a systematic and logical approach. The two-step synthesis, leveraging a Boc-protection strategy, offers a reliable and efficient route to the target molecule. Subsequent validation using a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and HPLC for purity—is non-negotiable for ensuring the quality and integrity of the final product. The detailed protocols and analytical frameworks provided in this guide serve as a robust resource for researchers and scientists in drug development and chemical biology, enabling the confident production and application of this valuable compound.

References

-

Pang, H., et al. (2024). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC - NIH. [Link]

-

Pang, H., et al. (2024). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. ResearchGate. [Link]

-

Understanding L-Cystine: Benefits, Uses, and Sourcing in the Chemical Industry. [Link]

-

Crystalline structures of L-cysteine and L-cystine: a combined theoretical and experimental characterization. PubMed. [Link]

-

Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan. [Link]

-

IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. ResearchGate. [Link]

- Method of producing l-cystine.

- Production method of L-cysteine hydrochloride monohydrate.

- Method for Preparing L-Cysteine hydrochloride.

-

Cystine. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

L-Cystine Bisamide Dihydrochloride: A Technical Guide to its Application as a Reducing Agent

Foreword: Rethinking Reductant Selection in Thiol-Disulfide Chemistry

For decades, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) have been the workhorses for disulfide bond reduction in protein chemistry and related fields. Their well-characterized properties and predictable performance have cemented their status as the go-to reagents. However, the expanding landscape of drug development and biochemical research necessitates a broader toolkit of reducing agents with diverse properties. L-Cystine bisamide dihydrochloride, a structurally distinct disulfide-containing molecule, presents a compelling alternative. This guide provides a comprehensive technical overview of its function as a reducing agent, grounded in the principles of thiol-disulfide exchange and supported by actionable experimental protocols. We will delve into the causality behind its mechanism, offer a framework for its quantitative evaluation, and position it within the existing landscape of commonly used reductants.

Introduction to this compound: A Structural Perspective

This compound is a derivative of the naturally occurring amino acid L-cystine. In this compound, the carboxyl groups of L-cystine are converted into primary amides (-CONH₂). The molecule is supplied as a dihydrochloride salt, with the two primary amino groups protonated, enhancing its solubility and stability.

The key to its function as a reducing agent lies in the central disulfide (-S-S-) bond. This bond can be reductively cleaved to yield two molecules of L-cysteine amide, each bearing a free thiol (-SH) group. It is these generated thiol groups that are the active species in subsequent reduction reactions.

Caption: Chemical Structure of this compound.

The Mechanism of Disulfide Reduction: A Tale of Thiol-Disulfide Exchange

The reductive capability of this compound is not direct; it is a pro-reductant that, upon initial reduction, generates the active reducing species. The overall process can be conceptualized in two phases:

Phase 1: Activation of this compound

The disulfide bond in this compound must first be reduced to generate the active thiol-containing molecules (L-cysteine amides). This can be achieved by a stronger reducing agent or electrochemically. In many biological contexts, the intracellular reducing environment, rich in glutathione (GSH), can facilitate this activation.

Phase 2: Thiol-Disulfide Exchange with a Target Molecule

Once the active L-cysteine amides are formed, they can reduce disulfide bonds in a target molecule, such as a protein, through a series of thiol-disulfide exchange reactions. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from the L-cysteine amide attacks one of the sulfur atoms of the target disulfide bond (R'-S-S-R'). This results in the formation of a new mixed disulfide and the release of a free thiol from the target molecule.

The reaction is pH-dependent, with higher pH values favoring the deprotonation of the thiol group to the more nucleophilic thiolate anion, thus accelerating the rate of the exchange reaction.[1][2][3][4]

Caption: Simplified workflow of protein disulfide reduction.

Comparative Analysis with Standard Reducing Agents: DTT and TCEP

| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-Disulfide Exchange (via L-cysteine amide) | Thiol-Disulfide Exchange[5][6][7][8] | Nucleophilic attack by phosphorus[9][10][11] |

| Optimal pH | Likely > 7 (to favor thiolate)[1][2] | > 7[8] | Wide range (effective at lower pH)[10] |

| Reversibility | Reversible | Reversible | Irreversible[11] |

| Odor | Odorless | Strong, unpleasant odor | Odorless[10] |

| Stability | Generally stable as a solid salt. | Prone to air oxidation in solution.[5] | More resistant to air oxidation.[10] |

Expertise & Experience Insights:

-

Causality of pH Dependence: For thiol-based reducing agents like DTT and the active form of this compound, the reactivity is governed by the concentration of the thiolate anion (RS⁻). The pKa of the thiol group in cysteine is around 8.3.[4] Therefore, at a pH above 8, a significant portion of the thiol groups will be deprotonated to the more potent nucleophilic thiolate form, leading to a faster reduction of disulfide bonds.[2] This is a critical consideration when designing experimental protocols.

-

TCEP's Distinct Advantage: TCEP's mechanism, which does not involve a thiol, makes it effective over a broader pH range and less susceptible to air oxidation.[10] Its irreversibility can also be an advantage in applications where complete and permanent reduction is desired.[11]

-

Potential Niche for this compound: The use of a pro-reductant like this compound could offer advantages in specific contexts, such as in cell culture media, where a slower, more sustained release of the active reducing agent might be beneficial for maintaining a stable redox environment.[12]

Experimental Protocol: Quantifying the Reducing Efficacy of this compound

To ensure scientific integrity, any protocol must be a self-validating system. The following experimental workflow provides a robust method to quantify the reducing activity of this compound by measuring the generation of free thiol groups from a model disulfide-containing protein, insulin, using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

Principle of the Assay

Ellman's reagent is a chromogenic compound that reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[13][14][15][16][17] By measuring the increase in absorbance at 412 nm over time, the rate of disulfide bond reduction can be quantified.

Caption: Workflow for quantifying disulfide reduction.

Conclusion and Future Directions

This compound represents a valuable, albeit less conventional, tool in the arsenal of reducing agents for researchers in the life sciences. Its pro-reductant nature and the chemical properties of its active thiol-containing form offer a unique profile that may be advantageous in specific applications. While a comprehensive body of literature detailing its kinetic parameters is still emerging, the principles of thiol-disulfide exchange provide a solid theoretical foundation for its use. The experimental protocol detailed in this guide offers a robust framework for its quantitative evaluation, enabling researchers to confidently explore its potential in their own systems. Future studies directly comparing the reduction kinetics and efficacy of this compound with standard reductants under various conditions will be invaluable in fully elucidating its role and optimizing its application in protein chemistry, drug development, and beyond.

References

-

Wikipedia. Dithiothreitol. [Link]

-

ResearchGate. Kinetic model of complete protein reduction by L-Cys following the.... [Link]

-

Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

-

University of Utah. A Protocol for the Determination of Free Thiols. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DTT: Preventing Oxidation for Superior Biochemical Results. [Link]

-

Astral Scientific. Dithiothreitol (DTT) Applications you must know. [Link]

-

ResearchGate. Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent. [Link]

-

PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

-

Semantic Scholar. selective reduction of disulfides by tris(2-carboxyethyl) phosphine. [https://www.semanticscholar.org/paper/selective-reduction-of-disulfides-by-tris(2-phos-Han-Han/09890f5c1a79a557b6f6f96602336338b707011d]([Link]

-

BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

-

ResearchGate. Detection of the reduced (free) thiol content. (A) The Ellman assay is.... [Link]

-

CORE. A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. [Link]

-

PubMed Central. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. [Link]

-

ResearchGate. A. Thiol-disulfide exchange mechanism: in the pH range above 8,.... [Link]

-

P212121 Store. L-Cystine bis-amide dihydrochloride | CAS 22671-21-2. [Link]

-

PubMed Central. Quantification of Thiols and Disulfides. [Link]

-

ResearchGate. A. Thiol-disulfide exchange mechanism: in the pH range above 8,.... [Link]

-

ResearchGate. Reduction of disulfides by thioredoxin. Exceptional reactivity of insulin and suggested functions of thioredoxin in mechanism of hormone action. [Link]

-

Wikipedia. TCEP. [Link]

-

The Rockefeller University Press. Reduction of disulfide bonds during antigen processing: evidence from a thiol-dependent insulin determinant.. [Link]

-

PubMed Central. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. [Link]

-

ResearchGate. Thiol–disulphide reaction and stability of insulin icodec a Solvent.... [Link]

-

PubMed. Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. [Link]

-

Journal of Advanced Scientific Research. Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. [Link]

-

PubMed Central. Reduction of disulfide bonds during antigen processing: evidence from a thiol-dependent insulin determinant. [Link]

-

ResearchGate. Influence of L-Cysteine Concentration on Oxidation-reduction Potential and Biohydrogen Production | Request PDF. [Link]

-

RSC Publishing. l-Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study. [Link]

-

ResearchGate. (PDF) L-Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study. [Link]

-

PubMed Central. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. [Link]

Sources

- 1. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. agscientific.com [agscientific.com]

- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. astralscientific.com.au [astralscientific.com.au]

- 9. goldbio.com [goldbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. TCEP - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 16. bmglabtech.com [bmglabtech.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of L-Cystine Bisamide Dihydrochloride Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of L-Cystine bisamide dihydrochloride, a compound of interest in biochemical and pharmaceutical research.[1] Moving beyond a simple recitation of methods, this paper delivers field-proven insights into the causality behind experimental choices, from sample preparation to advanced 2D NMR data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating protocol for confirming the molecular structure of amino acid derivatives. The guide integrates 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, culminating in an unambiguous structural confirmation.

Introduction: The 'Why' of Structural Verification

This compound, the amide derivative of the naturally occurring disulfide-linked amino acid L-Cystine, presents a unique molecular architecture. The presence of two chiral centers, a disulfide bond, and primary amide functionalities necessitates a rigorous and unequivocal method for structural confirmation. While techniques like mass spectrometry can confirm elemental composition and mass, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the atom-level connectivity and spatial information required for complete structural elucidation in its solution state.[2]

This guide details the application of high-resolution NMR to confirm the identity and purity of this compound. The rationale is grounded in the principle that a molecule's function is dictated by its structure. Therefore, any downstream application, be it in drug formulation or biochemical assays, relies on the foundational certainty of the molecule's structural integrity.

Part 1: Foundational NMR Principles in Context

The structural elucidation of this compound hinges on two core NMR phenomena: the chemical shift and the scalar (J) coupling.

-

Chemical Shift (δ): The precise resonant frequency of a nucleus (e.g., ¹H or ¹³C) is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the amide carbonyl and the protonated amine (in the dihydrochloride salt), deshield adjacent nuclei, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups shield nuclei, shifting them upfield. For this molecule, we anticipate distinct chemical shifts for the alpha-proton (Hα), the beta-protons (Hβ), the alpha-carbon (Cα), and the beta-carbon (Cβ). The chemical shifts of Cα and Cβ are particularly sensitive to the oxidation state of the sulfur, distinguishing it from its reduced cysteine counterpart.

-

Scalar (J) Coupling: This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons. It manifests as the splitting of a single resonance into a multiplet. The magnitude of this splitting, the coupling constant (J), provides direct evidence of through-bond connectivity. For this compound, we expect to observe J-coupling between the Hα and the two Hβ protons, confirming their adjacency in the molecular framework.[3]

Part 2: The Experimental Workflow: A Self-Validating Protocol

A successful NMR experiment is the product of meticulous planning and execution. The following workflow is designed as a self-validating system, where each step ensures the integrity of the final data.

Diagram: Overall Experimental Workflow

Caption: From synthesis to structure: the NMR elucidation workflow.

Step-by-Step Experimental Protocol

1. Synthesis and Sample Preparation:

-

Synthesis: this compound is typically synthesized via a two-step process: first, an amide coupling reaction on a protected L-cystine precursor, followed by deprotection using an acid like HCl.[4] It is imperative that the final product is thoroughly purified and dried to remove residual solvents and reagents, which would otherwise appear as confounding signals in the NMR spectra.

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice.[5] Its deuterium nuclei are not observed in ¹H NMR, providing a "silent" background. Furthermore, as a polar protic solvent, it readily dissolves the dihydrochloride salt. The labile amide (-NH₂) and amine (-NH₃⁺) protons will exchange with the deuterium in D₂O and will typically not be observed, simplifying the spectrum.

-

Sample Concentration: Dissolve 10-25 mg of the purified solid in approximately 0.6-0.7 mL of D₂O.[5] This concentration provides a strong signal for ¹H NMR within minutes and allows for ¹³C and 2D NMR acquisition in a reasonable timeframe (typically 1-2 hours).[6]

-

Filtration and Transfer: To ensure a homogeneous magnetic field (a process called "shimming"), the solution must be free of particulate matter.[7] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette plugged with a small amount of Kimwipe or glass wool.[7][8] The final sample height should be ~4.5-5 cm.[6]

2. NMR Data Acquisition:

-

Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

Tuning and Shimming: The spectrometer probe must be tuned to the ¹H and ¹³C frequencies, and the magnetic field must be shimmed on the sample to maximize homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width covering 0-10 ppm, a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

-

¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled to each other.[9] It is essential for establishing the Hα-Hβ connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[10] It provides an unambiguous link between the proton and carbon skeletons of the molecule.

Part 3: Spectral Analysis and Structural Elucidation

The final step is the systematic interpretation of the acquired spectra to build a complete picture of the molecule.

Molecular Structure and Atom Numbering

Caption: L-Cystine bisamide structure with key nuclei labeled.

Expected NMR Data Summary

The following table summarizes the expected chemical shifts based on literature values for L-Cystine and its derivatives.[4][11][12] Actual values may vary slightly based on concentration and exact sample conditions.

| Nucleus | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | ¹H Multiplicity | Rationale |

| Hα / Hα' | ~4.3 | Triplet (t) | Deshielded by adjacent protonated amine (-NH₃⁺) and amide carbonyl. Coupled to two Hβ protons. | |

| Hβ / Hβ' | ~3.3 - 3.6 | Doublet of Doublets (dd) | Diastereotopic protons coupled to each other (geminal coupling) and to Hα (vicinal coupling). | |

| Cα / Cα' | ~55-57 | Standard chemical shift for an alpha-carbon in a cystine residue. | ||

| Cβ / Cβ' | ~40-43 | Characteristic downfield shift for an oxidized cysteine (cystine) beta-carbon. | ||

| C=O | ~170-173 | Typical chemical shift for a primary amide carbonyl carbon.[13] |

Step-by-Step Spectral Interpretation

-

¹H Spectrum Analysis:

-

Identify the region between ~4.2-4.4 ppm. The triplet found here corresponds to the two equivalent Hα protons. Its triplet multiplicity arises from coupling to the two adjacent Hβ protons.

-

Identify the more complex signals between ~3.3-3.6 ppm. These belong to the Hβ protons. Because the Cβ carbon is a stereocenter, the two Hβ protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate signals, each a doublet of doublets (dd). One doublet splitting is from the large geminal coupling to the other Hβ proton, and the second, smaller doublet splitting is from the vicinal coupling to Hα.[12]

-

-

¹³C Spectrum Analysis:

-

Identify the peak in the downfield region (~170-173 ppm). This is the carbonyl carbon (C=O ) of the amide group.

-

The peak around 55-57 ppm is assigned to the Cα .

-

The peak around 40-43 ppm is assigned to the Cβ . This value is a key diagnostic marker, confirming the presence of the disulfide bond.[14]

-

-

2D Data Correlation: Confirming Connectivity

The 2D spectra provide the definitive proof of the assignments made from the 1D data.

Caption: Logic map for correlating NMR signals to confirm structure.

-

COSY Spectrum Analysis: Locate the diagonal peaks, which correspond to the 1D ¹H spectrum. A cross-peak will be present that connects the triplet at ~4.3 ppm (Hα) with the doublet of doublets at ~3.4 ppm (Hβ).[10] This off-diagonal signal is irrefutable evidence of the through-bond coupling between Hα and Hβ, confirming the -CH(NH₃⁺)-CH₂-S- structural fragment.

-

HSQC Spectrum Analysis: This spectrum will show two key correlation peaks.

-

One peak will have coordinates corresponding to the ¹H chemical shift of Hα (~4.3 ppm) on one axis and the ¹³C chemical shift of Cα (~56 ppm) on the other. This proves that the Hα proton is directly bonded to the Cα carbon.[15]

-

A second peak will correlate the ¹H chemical shifts of the Hβ protons (~3.4 ppm) with the ¹³C chemical shift of the Cβ carbon (~41 ppm), confirming their direct bond.[15]

-

By integrating the information from all four spectra, the molecular structure of this compound is unambiguously confirmed. The chemical shifts are consistent with the proposed structure, and the 2D correlation experiments verify the precise atom-to-atom connectivity.

Conclusion

The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy. By employing a systematic workflow encompassing meticulous sample preparation and a suite of 1D and 2D NMR experiments, one can move beyond simple confirmation to a high-confidence, in-depth structural verification. The causality-driven approach outlined in this guide—understanding why each step is taken and how each spectrum contributes to the final picture—ensures a robust and defensible result, which is the bedrock of sound scientific and developmental research.

References

-

Chen, P., Nimmagadda, A., & Yu, H. (2022). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE. Available at: [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. Available at: [Link]

-

Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins. Available at: [Link]

-

Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. SARomics. Available at: [Link]

-

Unknown Author. (n.d.). peptide nmr. University of Göttingen. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... ResearchGate. Available at: [Link]

-

Nagy, V., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLoS ONE. Available at: [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000975 - L-Cysteine. BMRB. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

-

Beilstein Journals. (2017). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Available at: [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

-

MDPI. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Application. Molecules. Available at: [Link]

-

Vila, J. A., & Scheraga, H. A. (2009). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Journal of Biomolecular NMR. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. reddit.com [reddit.com]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application [mdpi.com]

- 13. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 14. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of L-Cystine bisamide dihydrochloride.

An In-Depth Technical Guide to the Spectroscopic Analysis of L-Cystine Bisamide Dihydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a derivative of the naturally occurring amino acid L-cystine, featuring amide functional groups at the carboxyl termini.[1][2] As a compound of interest in biochemical and pharmaceutical research, particularly in studies involving protein structure, oxidative stress, and drug development, its unambiguous structural confirmation and purity assessment are paramount.[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the thorough characterization of this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Relevance

Understanding the molecular structure is the foundation for interpreting spectroscopic data. This compound possesses several key features that are probed by different spectroscopic methods: two chiral α-carbons, two primary amide groups (-CONH₂), two protonated primary amine groups (-NH₃⁺), a disulfide bond (S-S), and methylene groups (-CH₂-). The dihydrochloride salt form ensures solubility in aqueous media and protonates the primary amino groups, which significantly influences the spectroscopic signatures.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Expertise & Causality: We use ¹H NMR to determine the number of distinct proton environments, their neighboring protons (via spin-spin coupling), and their relative quantities (via integration). ¹³C NMR is used to identify the number of unique carbon environments, including quaternary carbons and carbonyls which are invisible in ¹H NMR. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is an excellent choice due to the compound's salt form, but it will cause the exchange and disappearance of labile protons (NH₃⁺ and CONH₂). Using a solvent like DMSO-d₆ would allow for the observation of these exchangeable protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

-

Internal Standard: For precise chemical shift calibration, an internal standard can be used. However, for routine analysis, the residual solvent peak is often sufficient (e.g., D₂O at δ ~4.79 ppm).[3]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[4]

-

¹H NMR Parameters: Acquire for 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Acquire for 1024-4096 scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A proton-decoupled experiment is standard.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent signal.

Data Interpretation and Expected Spectra

Due to the molecule's symmetry, the two monomeric units are chemically equivalent, simplifying the expected spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom | Type | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Rationale & Notes |

|---|---|---|---|---|

| α-CH | Methine | ~4.3 | ~53 | Downfield shift due to adjacent -NH₃⁺ and -CONH₂ groups. Appears as a triplet or doublet of doublets.[4] |

| β-CH₂ | Methylene | ~3.2 - 3.6 | ~41 | Diastereotopic protons may show complex splitting (AB quartet or two multiplets). Shifted downfield by the S-S bond.[4] |

| -CONH₂ | Amide | N/A in D₂O | ~170 | Carbonyl carbon appears far downfield. Labile protons exchange with D₂O. |

| -NH₃⁺ | Ammonium | N/A in D₂O | N/A | Labile protons exchange with D₂O. |

Note: The exact chemical shifts can vary based on concentration, pH, and temperature. The values presented are estimations based on similar L-cystine diamide structures reported in the literature.[4]

Caption: Logical workflow for NMR spectroscopic analysis and data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For this compound, FT-IR is crucial for confirming the presence of key functional groups: the amide (C=O and N-H bonds), the protonated amine (N-H⁺ bonds), C-H bonds, and potentially the weak S-S stretch. The salt form significantly impacts the N-H region, showing broad absorptions characteristic of ammonium salts, distinct from a free amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR is the preferred method for solid samples as it requires minimal preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Co-add 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically performs the background subtraction and generates the final absorbance or transmittance spectrum.

Data Interpretation and Expected Spectrum

Table 2: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |

|---|---|---|---|

| 3400 - 3100 | N-H Stretch | -CONH₂ | Primary amides typically show two bands in this region (symmetric and asymmetric stretch). |

| 3200 - 2800 | N-H⁺ Stretch | -NH₃⁺ | Broad and strong absorption, characteristic of ammonium salts, often with multiple sub-peaks.[5][6] |

| 3000 - 2850 | C-H Stretch | -CH, -CH₂ | Aliphatic C-H stretching vibrations. |

| ~1680 - 1640 | C=O Stretch (Amide I) | -CONH₂ | Strong absorption, characteristic of the amide carbonyl group. |

| ~1650 - 1580 | N-H Bend (Amide II) | -CONH₂ | Medium to strong absorption, coupled with C-N stretching. |

| 540 - 480 | S-S Stretch | Disulfide | Weak and often difficult to observe absorption. Its presence is better confirmed by other methods like Raman or MS. |

Note: The values are based on characteristic ranges for these functional groups and data from related L-cystine compounds.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Expertise & Causality: We use MS to validate the molecular formula of this compound. Electrospray ionization (ESI) is the ideal ionization technique as it is a soft method suitable for polar, non-volatile molecules, minimizing premature fragmentation. We expect to see the protonated molecular ion [M+H]⁺, where M is the free base form of the compound. The fragmentation pattern (MS/MS) can further confirm the structure, with cleavage of the disulfide bond being a characteristic pathway.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps promote protonation for positive ion mode.[4]

-

Instrument Setup (Q-TOF or Orbitrap):

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan a range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

-

MS/MS: To obtain fragmentation data, select the m/z of the [M+H]⁺ ion for collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula (C₆H₁₄N₄O₂S₂). A mass error of <5 ppm provides high confidence in the elemental composition.[10] Analyze the fragment ions to confirm structural components.

Expected Mass Spectrum and Fragmentation

-

Molecular Formula (Free Base): C₆H₁₄N₄O₂S₂

-

Monoisotopic Mass (Free Base): 238.0562 Da

-

Expected [M+H]⁺ Ion (HRMS): m/z 239.0634

Caption: A primary proposed fragmentation pathway involving disulfide bond cleavage.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. While it is less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for detecting specific chromophores.

Expertise & Causality: The primary chromophore in this compound is the disulfide bond (S-S). Aliphatic disulfides exhibit a weak but characteristic absorption in the near-UV region, typically around 250 nm.[11] The amide carbonyl groups also contribute to absorption below 230 nm. This technique is particularly useful for concentration determination using the Beer-Lambert law, provided a standard calibration curve is established.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a series of accurate dilutions of the compound in a UV-transparent solvent (e.g., water or phosphate buffer). A quartz cuvette with a 1 cm path length is required for measurements below 300 nm.

-

Instrument Setup:

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). For quantitative work, create a calibration curve by plotting absorbance vs. concentration for the prepared standards.

Expected UV-Vis Spectrum

-

λₘₐₓ: A weak absorption maximum is expected around 250 nm , corresponding to the n→σ* transition of the disulfide bond.[11]

-

End Absorption: Strong absorption will be observed below 230 nm due to transitions within the amide groups.[13]

Conclusion

The synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete characterization of this compound. NMR elucidates the precise atomic connectivity, FT-IR confirms the presence of key functional groups, HRMS validates the elemental composition and molecular weight with high accuracy, and UV-Vis allows for quantitative assessment. Adherence to the detailed protocols and interpretative logic outlined in this guide will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- Wang, Z., et al. (2021). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC - NIH.

- SIELC Technologies. UV-Vis Spectrum of Cysteine.

- ResearchGate.

- Selvaraju, K., et al. Growth and characterization of L-cystine dihydrochloride single crystal. Prime Scholars.

- ResearchGate. The photophysics and photochemistry of the near-UV absorbing amino acids. III.

- Zheng, Y., et al. (2006). Visual Detection of Cysteine and Homocysteine. PMC - NIH.

- Chauhan, N., et al. (2023). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR L-CYSTEINE IN BULK FORM BY FIRST DERIVATIVE SPECTR. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- ResearchGate. The FTIR spectra of (A) free l-cysteine and (B) l-cysteine-capped InP/ZnS QDs.

- ChemicalBook. L-CYSTINE DIHYDROCHLORIDE(30925-07-6) 1H NMR spectrum.

- Chem-Impex. L-Cystine bis-amide dihydrochloride.

- The Royal Society of Chemistry.

- Anbuchezhiyan, M., et al. (2015). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. SciELO.

- Santa Cruz Biotechnology. This compound | CAS 22671-21-2.

- ResearchGate. IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1.

- Irie, K., et al. (2018). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan.

- Agilent Technologies.

- Mohamad Zharif, M. F., et al. (2021). CHARACTERIZATION OF L-CYSTEINE SOURCES USING ATR-FTIR AND RAMAN SPECTROSCOPY.

- ResearchG

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. ijbpas.com [ijbpas.com]

- 13. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes & Protocols: Utilizing L-Cystine Bisamide Dihydrochloride for Robust Mammalian Cell Culture

Introduction: Overcoming the Cystine Solubility Bottleneck in Modern Cell Culture

The advancement of biopharmaceutical production and cell-based therapies hinges on the transition to chemically defined (CD) media, which offer superior batch-to-batch consistency and regulatory compliance.[1][2][3] A critical component in these formulations is L-Cystine, a non-essential amino acid that is functionally essential for in vitro cell culture. L-Cystine serves as the primary metabolic precursor to L-Cysteine, which is indispensable for protein synthesis and, most critically, as the rate-limiting substrate for the synthesis of glutathione (GSH).[4][5][6][7] GSH is the most abundant intracellular antioxidant, playing a pivotal role in maintaining cellular redox homeostasis and protecting cells from oxidative stress.[8][9][10]

However, the utility of standard L-Cystine is severely hampered by its extremely low solubility at neutral pH, a characteristic of most cell culture media.[11] This poor solubility can lead to precipitation, creating inconsistencies in media preparation and limiting the concentrations achievable in basal and feed media, which is a significant bottleneck for high-density perfusion cultures and fed-batch processes.[6][11]

L-Cystine bisamide dihydrochloride emerges as a highly effective solution to this long-standing formulation challenge. As a chemically modified, highly soluble derivative, it ensures a stable and bioavailable supply of L-Cystine equivalents to support optimal cell growth, viability, and productivity.[12] This guide provides a comprehensive overview of the biochemical rationale and detailed protocols for the effective application of this compound in mammalian cell culture.

Biochemical Rationale: Enhancing Cellular Health via Redox Balance

The primary advantage of this compound lies in its ability to reliably deliver L-Cysteine for intracellular GSH synthesis. Upon transport into the cell, the bisamide form is enzymatically cleaved to release L-Cystine, which is subsequently reduced to two molecules of L-Cysteine.[13][14] This intracellular L-Cysteine pool is the cornerstone of the cell's defense against reactive oxygen species (ROS).

Cellular metabolism and environmental factors inevitably generate ROS. An imbalance in the cellular redox state towards oxidation leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptosis or other forms of cell death like ferroptosis.[9][15][16] Glutathione is the master regulator of this balance.[8][10][17] By providing a robust source of L-Cysteine, this compound directly supports the GSH pool, enhancing the cell's capacity to neutralize ROS and maintain a healthy, productive state.[12][18]

Caption: Cellular metabolism of this compound.

Comparative Analysis of Cysteine Sources

The selection of an appropriate cysteine source is critical for robust and reproducible cell culture. The following table summarizes the key properties of commonly used forms.

| Feature | L-Cysteine HCl | L-Cystine (Free Base) | This compound |

| Solubility at Neutral pH | High | Very Low (<1 mM)[6] | High |

| Stability in Media | Low; rapidly oxidizes to L-Cystine[6] | Moderate; stable but prone to precipitation | High |

| Primary Challenge | High reactivity can generate toxic radicals[6] | Precipitation, leading to inconsistent bioavailability[11] | Requires cellular uptake and enzymatic cleavage |

| Best Use Case | Not recommended for stable liquid media formulation | Powdered media formulations; limited use in liquid feeds | Concentrated feeds for fed-batch/perfusion; CD media |

Application Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution of this compound for routine supplementation of cell culture media.

Materials:

-

This compound (CAS: 22671-21-2)[19]

-

High-purity, cell culture grade water (e.g., WFI or equivalent)

-

Sterile conical tubes (50 mL)

-

Sterile 0.22 µm filter unit

Procedure:

-

Calculation: Determine the required mass of this compound. For a 50 mL stock solution at a final concentration of, for example, 20 g/L:

-

Mass = 20 g/L * 0.050 L = 1.0 g

-

-

Dissolution: Aseptically add 40 mL of cell culture grade water to a 50 mL sterile conical tube. Add the calculated mass of this compound powder.

-

Mixing: Vortex the solution at room temperature until the powder is completely dissolved. The high solubility should allow for rapid dissolution.

-

Volume Adjustment: Adjust the final volume to 50 mL with cell culture grade water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile container.

-

Storage: Store the sterilized stock solution at 2-8°C, protected from light. Stability should be assessed as per internal laboratory standards, but it is expected to be significantly more stable than L-Cysteine solutions.

Protocol 2: Performance Evaluation in a Batch Culture

This protocol provides a framework for validating the efficacy of this compound against a standard L-Cystine control in a representative mammalian cell line (e.g., CHO, HEK293).

Experimental Design:

-

Control Group: Basal medium containing the standard concentration of L-Cystine.

-

Test Group: Cysteine/Cystine-free basal medium supplemented with this compound to an equivalent molar concentration of cystine.

-

Negative Control: Cysteine/Cystine-free basal medium (optional, to demonstrate cysteine dependence).

Procedure:

-

Cell Seeding: Seed cells in triplicate in appropriate culture vessels (e.g., 125 mL shake flasks) at a density of 0.3 x 10⁶ viable cells/mL in their respective media.

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 8% CO₂, 125 RPM).

-

Daily Monitoring: On a daily basis for the duration of the culture (typically 5-7 days), aseptically remove a sample from each flask.

-

Analysis:

-

Viable Cell Density (VCD) and Viability: Measure using a cell counter (e.g., Vi-CELL XR or equivalent) with Trypan Blue exclusion.

-

Metabolite Analysis (Optional): Analyze supernatant for key metabolites like glucose, lactate, and ammonia to assess metabolic activity.

-

-

Data Evaluation: Plot VCD and viability over time for both control and test groups. A successful outcome is defined as the test group demonstrating equivalent or superior cell growth and viability compared to the control group.

Caption: Workflow for evaluating cell culture performance.

Protocol 3: Intracellular Glutathione (GSH) Assay

This assay confirms the mechanistic benefit of supplementation by measuring the intracellular GSH pool.

Materials:

-

Cells cultured as described in Protocol 2 (Control and Test groups).

-

Commercially available GSH assay kit (e.g., based on DTNB/Ellman's reagent).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Microplate reader.

Procedure:

-

Cell Harvesting: On a key culture day (e.g., day 4, during peak exponential growth), harvest a known number of cells (e.g., 1 x 10⁶) from each experimental group.

-

Washing: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular contaminants.

-

Lysis: Lyse the cell pellets according to the instructions provided with the commercial GSH assay kit. This typically involves a specific lysis buffer that preserves the GSH pool.

-

Assay Execution: Perform the colorimetric or fluorometric assay as per the kit manufacturer's protocol. This usually involves the reaction of GSH with a chromogenic substrate.

-

Quantification: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the intracellular GSH concentration, normalizing it to the cell number. Compare the normalized GSH levels between the Test and Control groups. An increase in GSH in the test group validates the enhanced bioavailability of cysteine from this compound.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Suboptimal Cell Growth in Test Group | Incorrect molar equivalency calculation. | Double-check the molecular weights and ensure the final concentration of cystine equivalents matches the control medium. |

| Cell line may have inefficient uptake or cleavage mechanisms. | Increase the concentration of this compound incrementally (e.g., 1.25x, 1.5x) to determine the optimal level. | |

| Precipitation Observed in Stock Solution | Exceeded solubility limit or incorrect solvent. | Ensure the use of high-purity water. Prepare a more dilute stock solution if the issue persists. |

| Inconsistent Results Between Replicates | Inaccurate cell counting or seeding. | Refine cell counting and pipetting techniques. Ensure homogenous cell suspension before seeding. |

| Variation in media preparation. | Prepare a single large batch of each medium type to be used for all replicates throughout the experiment. |

Conclusion

This compound represents a significant technical advancement for mammalian cell culture media formulation. Its superior solubility and stability directly address the limitations of conventional L-Cystine, enabling the development of more concentrated, consistent, and robust chemically defined media. By ensuring a reliable intracellular supply of L-Cysteine, this compound supports the critical glutathione-mediated antioxidant defense system, leading to enhanced cell viability, growth, and productivity. The protocols outlined in this guide provide a clear path for researchers and process development scientists to integrate this superior cysteine source into their workflows, thereby optimizing cell culture performance for both research and large-scale biomanufacturing applications.

References

- The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjug

- Systematic Approaches to Develop Chemically Defined Cell Culture Feed Media.

- Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifest

- Glutathione: new roles in redox signaling for an old antioxidant. PMC - NIH.

- Contribution of glutathione to the control of cellular redox homeostasis under toxic metal and metalloid stress. Oxford Academic.

- Glutathione redox system: Significance and symbolism. ScienceDirect.

- Cysteine depletion triggers rapid weight loss in mice. News-Medical.Net.

- Chemically defined medium. Wikipedia.

- Cysteine metabolism. Wikipedia.

- (PDF) L-Cysteine metabolism and its nutritional implications.

- Global metabolic consequences of cysteine and cystine deprivation.

- Understanding our cell culture media formul

- Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell De

- Lysosomal cystine governs ferroptosis sensitivity in cancer via cysteine stress response. PMC - NIH.

- Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes. PMC - NIH.

- Cell Culture Media Formulation: Components You Can't Ignore.

- Cell Culture Media Formulations for Enhanced Cell Viability. Scholars Research Library.

- The Crossroads of Cellular Life: L-Cysteine Hydrochloride Monohydrate's Pivotal Role in Metabolism. Benchchem.

- Solving the solubility and stability challenges of L-cystine in cell culture media. Evonik.